

(S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Versatile Tool in Drug Discovery

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Compound of Interest

Compound Name: (S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No.: B613053

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(S)-3,7-Diaminoheptanoic acid dihydrochloride is a diamino acid that is emerging as a valuable building block and chemical probe in the field of drug discovery. Its unique structural features, including a seven-carbon backbone with amino groups at the 3- and 7-positions, offer a versatile scaffold for the synthesis of novel bioactive molecules. This document provides an overview of its potential applications, physicochemical properties, and hypothetical experimental protocols for its utilization in drug discovery research.

Physicochemical Properties

A clear understanding of the physicochemical properties of **(S)-3,7-Diaminoheptanoic acid dihydrochloride** is essential for its application in experimental settings. The following table summarizes key data for this compound.

| Property | Value | Source |
|-------------------|--|-------------------|
| Molecular Formula | C ₇ H ₁₈ Cl ₂ N ₂ O ₂ | ChemSpider |
| Molecular Weight | 233.14 g/mol | ChemSpider |
| CAS Number | 290835-83-5 | Supplier Data |
| Appearance | White to off-white powder | Supplier Data |
| Solubility | Soluble in water | General Knowledge |

Applications in Drug Discovery

While specific examples of the direct therapeutic use of **(S)-3,7-Diaminoheptanoic acid dihydrochloride** are not extensively documented in publicly available literature, its structure lends itself to several promising applications in drug discovery:

- Scaffold for Peptidomimetics: The diamino acid structure can serve as a mimic of dipeptide units in larger molecules. This is particularly useful in the design of peptidomimetics that target protein-protein interactions or enzyme active sites, potentially offering improved stability and oral bioavailability compared to natural peptides.
- Linker in Bifunctional Molecules: The two amino groups provide convenient handles for conjugating to other molecules, making it an ideal linker for the construction of bifunctional compounds such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.
- Building Block for Combinatorial Libraries: **(S)-3,7-Diaminoheptanoic acid dihydrochloride** can be readily incorporated into combinatorial libraries to generate a diverse range of compounds for high-throughput screening. The differential reactivity of the two amino groups and the carboxylic acid allows for the systematic variation of substituents to explore structure-activity relationships (SAR).

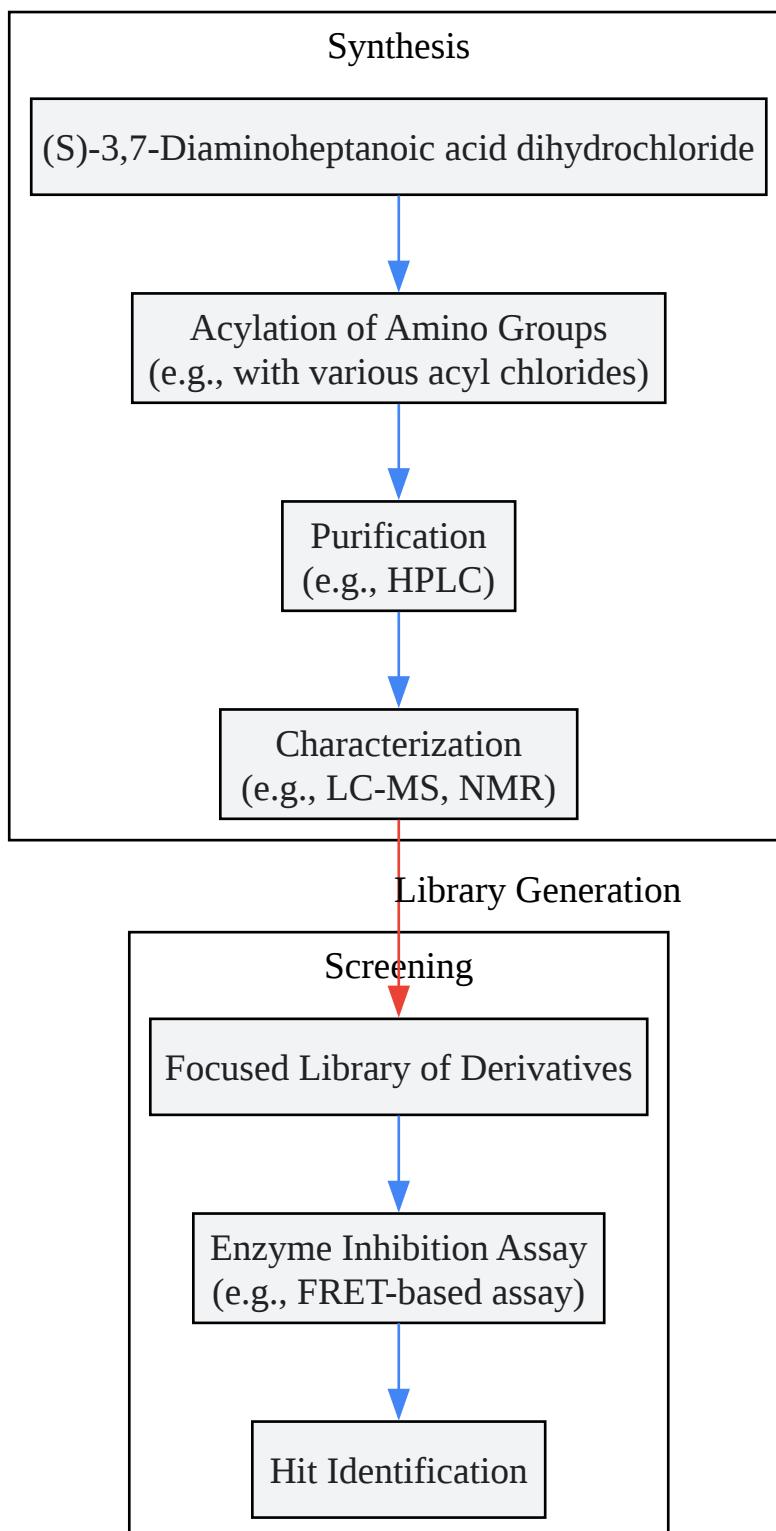
Hypothetical Experimental Protocols

The following are hypothetical protocols illustrating how **(S)-3,7-Diaminoheptanoic acid dihydrochloride** could be used in a drug discovery workflow.

Protocol 1: Synthesis of a Focused Library of Diacylated Derivatives for Enzyme Inhibition Screening

This protocol describes the generation of a small library of compounds to screen for inhibitors of a target protease.

Workflow Diagram:

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Caption: Workflow for Synthesis and Screening of Derivatives.

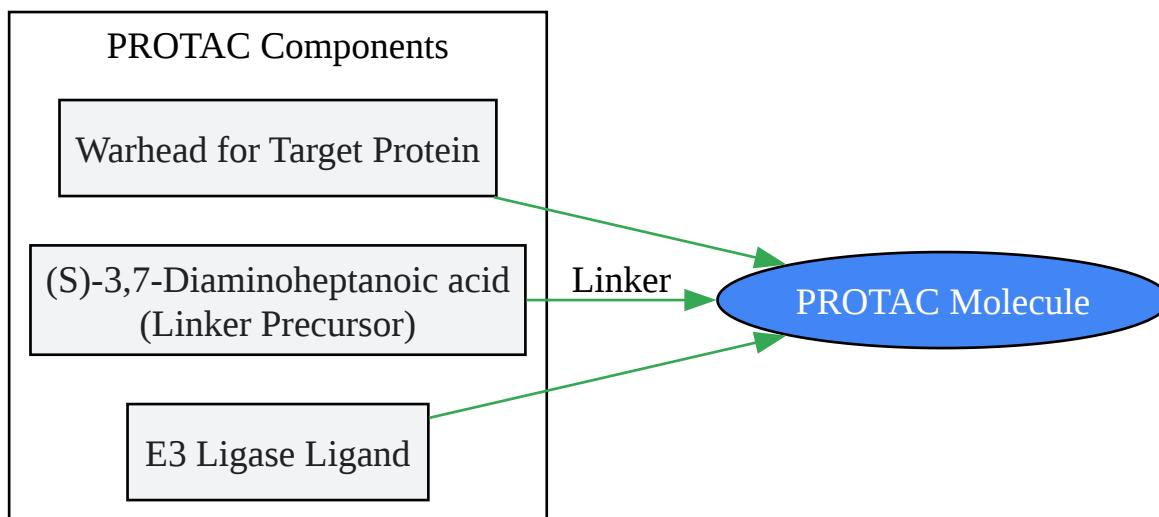
Methodology:

- Dissolution: Dissolve **(S)-3,7-Diaminoheptanoic acid dihydrochloride** in a suitable solvent such as dimethylformamide (DMF).
- Acylation: In separate reaction vessels, add a slight excess of different acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.) to the solution of the diamino acid in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
- Reaction Monitoring: Monitor the progress of the reactions using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, quench the reactions and purify the products using an appropriate method such as preparative high-performance liquid chromatography (HPLC).
- Characterization: Confirm the identity and purity of the synthesized derivatives by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Enzyme Inhibition Assay: Screen the purified compounds against the target protease using a fluorescence resonance energy transfer (FRET)-based assay to identify potential inhibitors.

Protocol 2: Use as a Linker in a PROTAC for Targeted Protein Degradation

This protocol outlines the conceptual steps for incorporating (S)-3,7-Diaminoheptanoic acid into a PROTAC molecule.

Logical Relationship Diagram:



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Caption: PROTAC Assembly Logic.

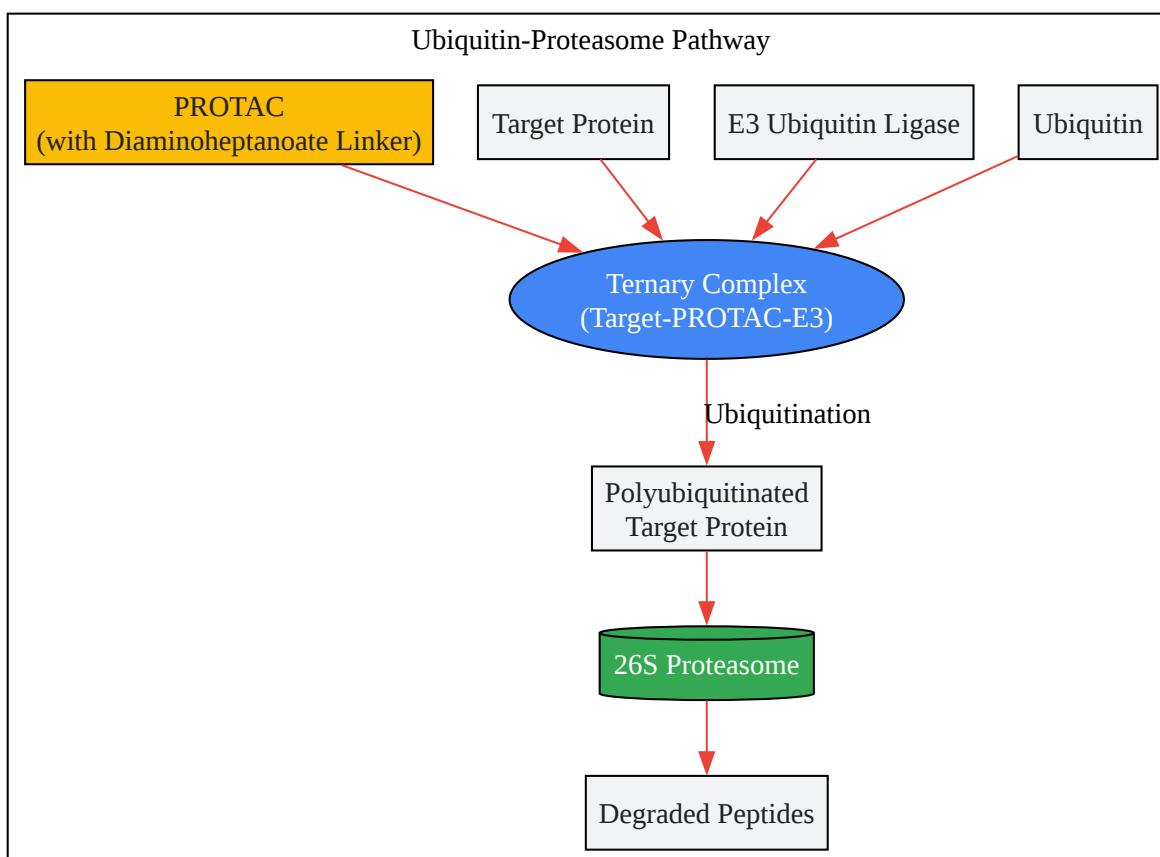
Methodology:

- Functionalization of the Linker: Selectively protect one of the amino groups of **(S)-3,7-Diaminoheptanoic acid dihydrochloride**. The remaining free amino group and the carboxylic acid can then be sequentially coupled to the E3 ligase ligand and the warhead for the target protein, respectively, using standard peptide coupling reagents (e.g., HATU, HOEt).
- Synthesis of the PROTAC: Synthesize the complete PROTAC molecule through a series of protection, coupling, and deprotection steps.
- Purification and Characterization: Purify the final PROTAC molecule by HPLC and characterize it by LC-MS and NMR.
- Biological Evaluation:
 - Binding Assays: Confirm the binding of the PROTAC to both the target protein and the E3 ligase using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Degradation Assays: Treat cells expressing the target protein with the PROTAC and measure the levels of the target protein over time using Western blotting or other quantitative methods to confirm targeted degradation.
- Downstream Signaling Analysis: Investigate the functional consequences of target protein degradation by analyzing relevant downstream signaling pathways.

Signaling Pathway Visualization

As **(S)-3,7-Diaminoheptanoic acid dihydrochloride** is a building block, it does not have an intrinsic signaling pathway. However, a PROTAC constructed using this linker would modulate the ubiquitin-proteasome pathway to induce target protein degradation.



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Caption: PROTAC-mediated Protein Degradation Pathway.

Conclusion

(S)-3,7-Diaminoheptanoic acid dihydrochloride represents a promising and versatile chemical tool for drug discovery. Its utility as a scaffold, linker, and building block for combinatorial synthesis opens up numerous avenues for the development of novel therapeutics. The hypothetical protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own drug discovery programs. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully realize the potential of this intriguing molecule.

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